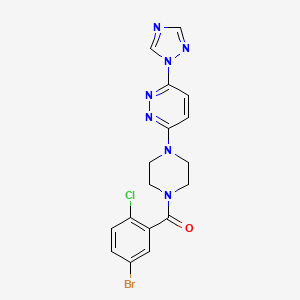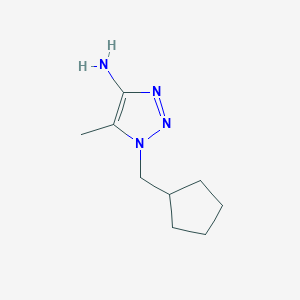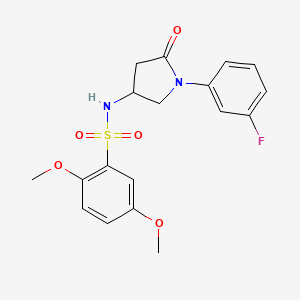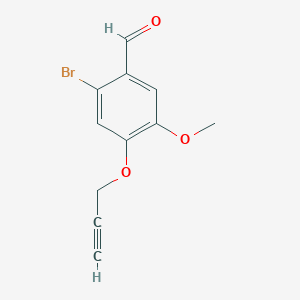
2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde” is a research chemical with the CAS number 428493-92-9 . It has a molecular weight of 269.09 and a molecular formula of C11H9BrO3 . The IUPAC name for this compound is 2-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde .
Molecular Structure Analysis
The compound has a complex structure with a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzaldehyde core . The canonical SMILES string representation is COC1=C(C=C(C(=C1)C=O)Br)OCC#C .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 363.7±42.0 ℃ at 760 mmHg and a density of 1.5±0.1 g/cm3 . It also has a topological polar surface area of 35.5 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde and its derivatives are pivotal in the synthesis of complex molecules. The preparation of these compounds often involves nucleophilic substitution reactions, showcasing their versatility in organic synthesis. The structural characteristics of these compounds, including their crystal structures, have been extensively studied, revealing insights into their conformations and the spatial arrangement of their functional groups. This structural knowledge is crucial for understanding their reactivity and potential applications in further synthetic steps (Wang Yong-jian, 2010).
Antioxidant, Antimicrobial, and Anticancer Properties
Research has demonstrated the significant biological activities of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde derivatives. These compounds exhibit potent antioxidant properties, which are beneficial in combating oxidative stress and may contribute to their therapeutic potentials. Additionally, they possess antimicrobial activities, offering a promising avenue for the development of new antibacterial and antifungal agents. Importantly, some derivatives have shown cytotoxic activities against cancer cell lines, highlighting their potential as anticancer agents. Such findings underscore the multifaceted applications of these compounds in medicinal chemistry and drug development (M. Konuş et al., 2019).
Enzyme Catalysis and Chemical Engineering
The catalytic properties of enzymes have been explored using derivatives of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde in asymmetric C–C bond formation. This research provides valuable insights into reaction engineering and the development of reactor concepts for preparative synthesis. Such studies are fundamental in the fields of chemical engineering and organic chemistry, facilitating the optimization of reaction conditions and the efficient production of enantiomerically pure compounds (Sven Kühl et al., 2007).
Material Science and Polymer Chemistry
In material science, the incorporation of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde derivatives into polymers has been investigated. These studies aim to enhance the properties of materials, such as thermal stability, processability, and optical characteristics. The development of novel copolymers illustrates the role of these compounds in creating materials with desired mechanical and thermal properties, opening new avenues for applications in electronics, coatings, and other advanced materials (G. Kharas et al., 2016).
Propiedades
IUPAC Name |
2-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h1,5-7H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMAMWYTXOWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

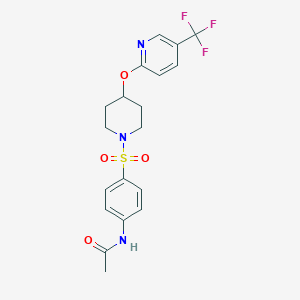
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)
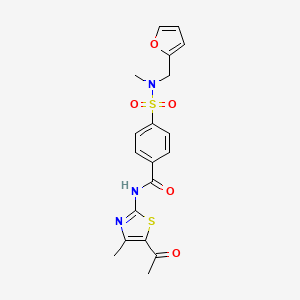
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)
![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)
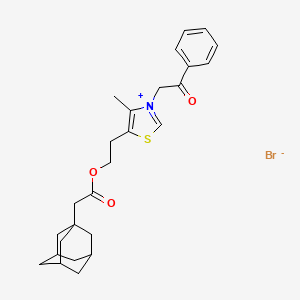

![N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940138.png)
![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940139.png)
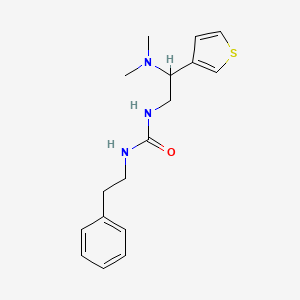
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)
